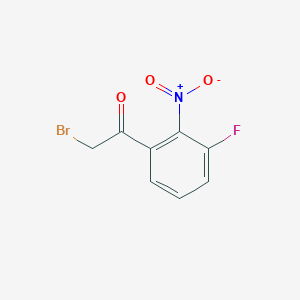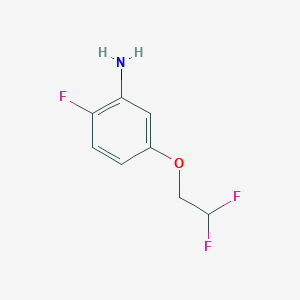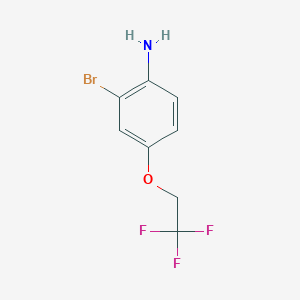
1-Azido-1-deoxy-beta-maltose 2,2',3,3',4',6,6'-heptaacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Azido-1-deoxy-beta-maltose 2,2’,3,3’,4’,6,6’-heptaacetate is a chemically modified sugar derivative. This compound is characterized by the presence of an azido group (-N3) and multiple acetyl groups (-COCH3) attached to the maltose molecule. The azido group is known for its reactivity, making this compound valuable in various chemical and biological applications.
准备方法
The synthesis of 1-Azido-1-deoxy-beta-maltose 2,2’,3,3’,4’,6,6’-heptaacetate typically involves the following steps:
Starting Material: The process begins with maltose, a disaccharide composed of two glucose units.
Introduction of the Azido Group: The hydroxyl group at the anomeric carbon of maltose is replaced with an azido group using reagents such as sodium azide (NaN3) in the presence of a suitable catalyst.
Acetylation: The hydroxyl groups on the maltose molecule are acetylated using acetic anhydride (Ac2O) in the presence of a base like pyridine.
化学反应分析
1-Azido-1-deoxy-beta-maltose 2,2’,3,3’,4’,6,6’-heptaacetate undergoes various chemical reactions, including:
Click Chemistry: The azido group readily participates in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
科学研究应用
1-Azido-1-deoxy-beta-maltose 2,2’,3,3’,4’,6,6’-heptaacetate has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex molecules through click chemistry.
Biology: The compound is used in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Azido-1-deoxy-beta-maltose 2,2’,3,3’,4’,6,6’-heptaacetate primarily involves its azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, which can then interact with various biological targets. The acetyl groups can be hydrolyzed to reveal hydroxyl groups, which can participate in hydrogen bonding and other interactions with biological molecules .
相似化合物的比较
1-Azido-1-deoxy-beta-maltose 2,2’,3,3’,4’,6,6’-heptaacetate can be compared with other azido-sugar derivatives:
1-Azido-1-deoxy-beta-D-lactopyranoside: Similar in structure but derived from lactose instead of maltose.
2-Azido-2-deoxy-D-glucose: Another azido-sugar derivative used in similar applications but with different reactivity due to the position of the azido group.
These comparisons highlight the unique reactivity and applications of 1-Azido-1-deoxy-beta-maltose 2,2’,3,3’,4’,6,6’-heptaacetate in various fields.
属性
IUPAC Name |
[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-azido-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O17/c1-10(30)37-8-17-20(21(40-13(4)33)23(42-15(6)35)25(44-17)28-29-27)46-26-24(43-16(7)36)22(41-14(5)34)19(39-12(3)32)18(45-26)9-38-11(2)31/h17-26H,8-9H2,1-7H3/t17-,18-,19-,20-,21+,22+,23-,24-,25-,26-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCQZWVIHHPJTD-PCIRLDFKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O17 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
661.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid monohydrate](/img/structure/B8017741.png)
![6-Methyl-1,6-diazaspiro[3.3]heptane oxalate](/img/structure/B8017752.png)

![4-[(1-oxidopyridin-1-ium-2-yl)methyl]-2,8-bis(trifluoromethyl)quinoline](/img/structure/B8017765.png)

![3-phenyl-1,4-dihydropyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B8017775.png)
